N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide
Description
N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a 3-(morpholinosulfonyl)benzamide group at the 2-position.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c26-21(16-5-3-6-17(12-16)32(27,28)25-8-10-29-11-9-25)24-22-23-18(14-31-22)20-13-15-4-1-2-7-19(15)30-20/h1-7,12-14H,8-11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBKQLBECDFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound has been synthesized through various methods, often involving the coupling of benzofuran and thiazole moieties. A typical synthesis involves:
- Starting Materials : Benzofuran derivatives are combined with thiazole and morpholine sulfonyl groups.
- Reaction Conditions : The reactions are typically conducted in organic solvents such as ethanol under reflux conditions, often without catalysts to improve yields .
- Characterization : The resulting compounds are characterized using techniques like NMR spectroscopy and crystallography to confirm their structures.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antiviral properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran-thiazole derivatives, including this compound:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific signaling pathways involved in cancer progression .
- In Vitro Studies : In vitro assays demonstrated that the compound has significant inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, derivatives showed IC50 values ranging from 5 to 20 µM, depending on the cell line tested .
Antiviral Activity
In addition to its anticancer properties, the compound has also been investigated for antiviral activity:
- HCV Inhibition : Molecular docking studies suggest that benzofuran-thiazole compounds can inhibit Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. The binding affinities observed were comparable to standard antiviral drugs, indicating potential as a therapeutic agent against HCV .
- Mechanistic Insights : The interactions at the active site of NS5B were characterized through molecular dynamics simulations, revealing stable binding conformations that may lead to effective inhibition of viral replication .
Case Studies
- Study on Anticancer Effects :
- Antiviral Efficacy Against HCV :
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogous structures in its substitution patterns (Table 1). For example:
- Compound 4d (): Features a 3,4-dichlorobenzamide group and a morpholinomethyl-substituted thiazole.
- Compound 4i (): Contains an isonicotinamide group instead of benzofuran, which introduces a pyridine ring. This substitution could enhance hydrogen-bonding interactions but reduce lipophilicity .
- Crystal Structure 5b/6 (): Incorporates a fluorophenyl substituent on the thiazole ring. The fluorine atom’s electron-withdrawing effect may increase metabolic stability compared to the target’s benzofuran group .
- Compound in : A benzothiazole derivative with a propargyl group and morpholinosulfonyl substituent.
Table 1: Key Structural Comparisons
Physicochemical and Spectral Properties
- Melting Points: Compounds in (e.g., 4d, 4i) are reported as white/yellow solids, suggesting moderate crystallinity.
- Spectral Data: IR Spectroscopy: The morpholinosulfonyl group in the target compound would show νS=O stretches near 1150–1300 cm⁻¹, distinct from the C=S vibrations (1243–1258 cm⁻¹) in ’s hydrazinecarbothioamides . NMR: The benzofuran protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) due to aromatic anisotropy, differing from pyridine-substituted analogs (e.g., 4d) where pyridinyl protons appear near δ 8.0–8.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
